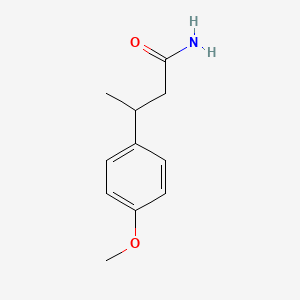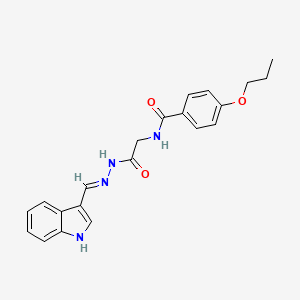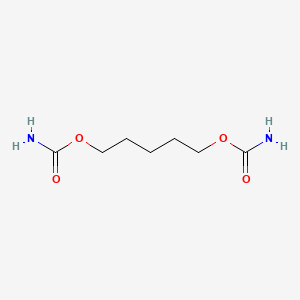
1,5-Pentanediol, dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Pentanediol, dicarbamate: is a chemical compound that belongs to the class of carbamates It is derived from 1,5-pentanediol, a diol with five carbon atoms, and carbamic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Pentanediol, dicarbamate can be synthesized through the reaction of 1,5-pentanediol with carbamoyl chloride or carbamic acid derivatives. The reaction typically involves the following steps:
Esterification: 1,5-Pentanediol reacts with carbamoyl chloride in the presence of a base such as pyridine to form the corresponding carbamate ester.
Purification: The reaction mixture is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yields and purity. The process may include:
Hydrogenation: Starting from furfural, a biomass-derived compound, 1,5-pentanediol is produced through hydrogenation.
Carbamoylation: The 1,5-pentanediol is then reacted with carbamoyl chloride in a continuous flow reactor to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Pentanediol, dicarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 1,5-pentanediol and carbamic acid.
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: 1,5-Pentanediol and carbamic acid.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Substitution: Substituted carbamates.
Applications De Recherche Scientifique
1,5-Pentanediol, dicarbamate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and polyesters.
Pharmaceuticals: Investigated for its potential use as a drug delivery agent due to its biocompatibility.
Materials Science: Utilized in the development of advanced materials with specific properties such as biodegradability and mechanical strength.
Mécanisme D'action
The mechanism of action of 1,5-pentanediol, dicarbamate involves its interaction with molecular targets through its carbamate functional groups. These interactions can lead to:
Enzyme Inhibition: Carbamates are known to inhibit enzymes such as acetylcholinesterase by forming a covalent bond with the active site.
Polymerization: The diol and carbamate groups can undergo polymerization reactions to form long-chain polymers with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediol, dicarbamate: Similar structure but with four carbon atoms in the diol.
1,6-Hexanediol, dicarbamate: Similar structure but with six carbon atoms in the diol.
Uniqueness
1,5-Pentanediol, dicarbamate is unique due to its specific carbon chain length, which imparts distinct properties such as flexibility and reactivity. Compared to 1,4-butanediol, dicarbamate and 1,6-hexanediol, dicarbamate, it offers a balance between rigidity and flexibility, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
78149-92-5 |
|---|---|
Formule moléculaire |
C7H14N2O4 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
5-carbamoyloxypentyl carbamate |
InChI |
InChI=1S/C7H14N2O4/c8-6(10)12-4-2-1-3-5-13-7(9)11/h1-5H2,(H2,8,10)(H2,9,11) |
Clé InChI |
NEMGHZMONCORDC-UHFFFAOYSA-N |
SMILES canonique |
C(CCOC(=O)N)CCOC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



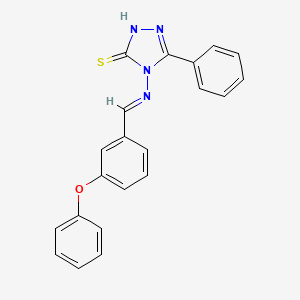
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999636.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999643.png)

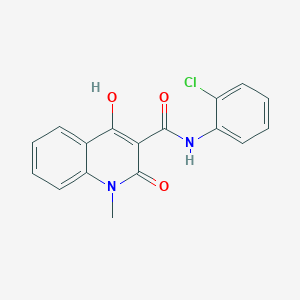

![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)
![4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11999695.png)
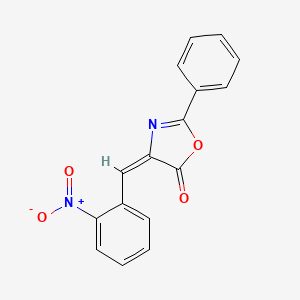

![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)
